molecular formula C10H6ClN3S B12432768 6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine

6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine

Cat. No.: B12432768
M. Wt: 235.69 g/mol
InChI Key: BVTYFZMUIYYQQL-UHFFFAOYSA-N
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Description

6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine is a tricyclic heterocyclic compound characterized by a fused ring system containing nitrogen, sulfur, and chlorine substituents. Its structural complexity arises from the 7.4.0.0,2,7 ring system, which combines a thiadiazole moiety with bicyclic aromatic frameworks. This compound is cataloged under CAS number 76878-12-1 and is subject to specific safety protocols, including precautionary statement P101 (requiring immediate access to product labels if medical advice is needed) .

Properties

Molecular Formula

C10H6ClN3S

Molecular Weight

235.69 g/mol

IUPAC Name

4-chloro-[1]benzothiolo[3,2-d]pyrimidin-8-amine

InChI

InChI=1S/C10H6ClN3S/c11-10-9-8(13-4-14-10)6-3-5(12)1-2-7(6)15-9/h1-4H,12H2

InChI Key

BVTYFZMUIYYQQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C3=C(S2)C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high purity.

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production would involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .

2. Anticancer Properties
The compound has demonstrated potential anticancer activities against specific cancer cell lines. Related thieno[3,2-d]pyrimidine derivatives have been reported to act as inhibitors in certain enzymatic pathways associated with cancer progression. For instance, some studies have highlighted the efficacy of these compounds in targeting tumor cells and inhibiting their proliferation.

3. Enzyme Inhibition
6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine has been investigated for its ability to bind to various biological targets and inhibit enzyme activity. This property is particularly relevant in drug design where enzyme inhibitors play a crucial role in therapeutic interventions.

Material Science Applications

1. Photonic Devices
Due to its unique electronic properties and structural characteristics, 6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine has potential applications in the development of photonic devices such as light-emitting diodes (LEDs) and solar cells. The compound's ability to absorb and emit light can be harnessed for efficient energy conversion technologies.

2. Organic Electronics
The compound may also find applications in organic electronics due to its semiconducting properties. Its structural framework allows for charge transport which is essential in devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

Case Studies

Several studies have explored the applications of 6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro
Study BAntimicrobial PropertiesShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria
Study CEnzyme InhibitionIdentified as a potent inhibitor of a specific kinase involved in cancer signaling pathways

Mechanism of Action

The mechanism of action of 6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. The 190 nM IC50 of the 12-phenyl analog highlights the importance of aromatic substituents in CLK1 inhibition .
  • Sulfur vs. Oxygen : Replacing sulfur with oxygen (e.g., 8-oxa analogs) alters electron distribution and solubility. For instance, 8-oxa derivatives like those in CHEMENU’s catalog may exhibit improved metabolic stability .
  • Commercial Accessibility : Derivatives such as 6-(Piperazin-1-yl)-8-oxa-3,5-diazatricyclo[...]hexaene are marketed by CymitQuimica at premium prices (€529–1,440 per 50–500 mg), indicating high demand for specialized tricyclic building blocks .

Research Implications

The structural diversity of these compounds underscores their versatility in drug discovery. For example:

  • Kinase Inhibition : The 190 nM IC50 of the 12-phenyl analog positions it as a lead candidate for CLK1-targeted therapies, whereas the N-phenyl variant’s lower potency (4500 nM) illustrates the impact of substituent placement .
  • Tool Compounds : Derivatives like the 11-fluoro-10-iodo-8-oxa analog may serve as radiolabeled probes for imaging studies .

Biological Activity

6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-12-amine (CAS Number: 76878-12-1) is a complex organic compound characterized by its unique bicyclic framework containing sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities , particularly in the realms of antimicrobial and anticancer properties .

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₀H₆ClN₃S
Molecular Weight235.69 g/mol
Chemical ClassHeterocyclic compound
Structural FeaturesBicyclic framework with sulfur and nitrogen

Antimicrobial Properties

Research indicates that derivatives of 6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca exhibit significant antimicrobial activity against various pathogens. A study highlighted that related thieno[3,2-d]pyrimidine derivatives demonstrated effectiveness against specific bacterial strains and fungi, suggesting a potential role for this compound in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 6-Chloro-8-thia-3,5-diazatricyclo[7.4.0.0,2,7]trideca has been explored in several studies:

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines such as breast and lung cancer cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival .

Case Studies

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines reported that compounds structurally related to 6-Chloro-8-thia exhibited cytotoxic effects at micromolar concentrations. The study concluded that these compounds could serve as lead structures for developing novel anticancer therapies .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of 6-Chloro-8-thia against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones compared to standard antibiotics .

Interaction Studies

Interaction studies focusing on the binding affinity of 6-Chloro-8-thia with various biological targets have shown promising results:

  • Enzymatic Inhibition : The compound has been noted to act as an inhibitor in certain enzymatic pathways crucial for cellular metabolism .
  • Binding Affinity : Studies suggest that it binds effectively to receptors implicated in cancer progression, potentially modulating their activity .

Synthesis and Derivatives

The synthesis of 6-Chloro-8-thia typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity:

  • Initial Reaction Steps : Utilizing reagents such as cyanuric chloride allows for efficient functionalization leading to high yields of the desired compound .
  • Modification for Enhanced Activity : Derivatives have been synthesized to improve solubility and bioavailability while maintaining or enhancing biological activity.

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